molecular formula C5H6BrClN2 B13792366 3-Bromo-6-methylpyridazinium chloride CAS No. 97721-78-3

3-Bromo-6-methylpyridazinium chloride

Cat. No.: B13792366
CAS No.: 97721-78-3
M. Wt: 209.47 g/mol
InChI Key: BYMNVIDFMPABTK-UHFFFAOYSA-N
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Description

3-Bromo-6-methylpyridazinium chloride: is a chemical compound with the molecular formula C5H6BrClN2 and a molecular weight of 209.47 g/mol . It is a pyridazinium salt, characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position on the pyridazinium ring, along with a chloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpyridazinium chloride typically involves the bromination of 6-methylpyridazine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 3-bromo-6-methylpyridazine is then converted to its pyridazinium salt form by treatment with hydrochloric acid, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methylpyridazinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridazinium ring can be reduced or oxidized depending on the reagents used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridazinium salts depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridazinium ring.

Scientific Research Applications

Chemistry: 3-Bromo-6-methylpyridazinium chloride is used as a building block in organic synthesis, particularly in the preparation of more complex pyridazinium derivatives .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylpyridazinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The bromine atom and the pyridazinium ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 3-Bromo-6-methylpyridazine

Comparison: Compared to similar compounds, 3-Bromo-6-methylpyridazinium chloride is unique due to its specific substitution pattern on the pyridazinium ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

97721-78-3

Molecular Formula

C5H6BrClN2

Molecular Weight

209.47 g/mol

IUPAC Name

6-bromo-3-methylpyridazin-1-ium;chloride

InChI

InChI=1S/C5H5BrN2.ClH/c1-4-2-3-5(6)8-7-4;/h2-3H,1H3;1H

InChI Key

BYMNVIDFMPABTK-UHFFFAOYSA-N

Canonical SMILES

CC1=N[NH+]=C(C=C1)Br.[Cl-]

Origin of Product

United States

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